molecular formula C16H19ClN4O4 B6604127 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride CAS No. 2717431-03-1

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride

Cat. No.: B6604127
CAS No.: 2717431-03-1
M. Wt: 366.80 g/mol
InChI Key: DKBKOXJHPHVROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a small-molecule compound featuring a 2,6-dioxopiperidin-3-yl core fused to an isoindole moiety, with a propanamide linker substituted with an amino group. This structure is characteristic of compounds targeting proteolysis-targeting chimeras (PROTACs) or cereblon (CRBN)-binding molecules, which are pivotal in protein degradation therapies for cancer and inflammatory diseases . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4.ClH/c17-7-6-14(22)18-11-3-1-2-9-10(11)8-20(16(9)24)12-4-5-13(21)19-15(12)23;/h1-3,12H,4-8,17H2,(H,18,22)(H,19,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBKOXJHPHVROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Reductive Amination

A representative method involves reacting an aldehyde-bearing isoindolinone derivative with a primary or secondary amine in the presence of a reducing agent. For example:

  • Reactants :

    • Aldehyde intermediate: 2-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-methoxy-2-methylphenyl)acetaldehyde.

    • Amine hydrochloride: 4-(7-aminohept-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

  • Conditions :

    • Solvent: Methanol/THF (2:1 v/v).

    • Reducing agent: Sodium cyanoborohydride (NaBH3CN).

    • Temperature: 0°C to room temperature.

    • Reaction time: 16 hours.

Table 1: Reductive Amination Case Studies

CompoundAldehyde ComponentAmine ComponentYieldPurification Method
CPD-1982-(4-((5-chloro-4-...)acetaldehyde4-(7-aminohept-1-yn-1-yl)-...6%Prep-HPLC
CPD-11087-(2-(2,6-dioxo...)hept-6-ynal5-chloro-...pyrimidine-2,4-diamine8.9%Prep-HPLC
CPD-11315-(2-(2,6-dioxo...)pent-4-ynal5-chloro-...pyrimidine-2,4-diamine12%Chromatography

Key challenges include low yields due to steric hindrance and competing side reactions. The use of NaBH(OAc)₃ instead of NaBH3CN improves selectivity in sterically demanding systems.

Nucleophilic Substitution Reactions

Piperidine Ring Functionalization

The 2,6-dioxopiperidin-3-yl moiety is introduced via nucleophilic substitution. For instance:

  • Reactants :

    • Halogenated isoindole precursor: 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-amine.

    • Piperidine derivative: 3-aminopiperidine-2,6-dione.

  • Conditions :

    • Solvent: DMF.

    • Base: Triethylamine (TEA).

    • Temperature: 60°C.

    • Reaction time: 8 hours.

Table 2: Optimization of Substitution Reactions

ParameterEffect on Yield
Solvent polarity DMF > THF
Base strength TEA > K2CO3
Temperature 60°C optimal

Cross-Coupling Strategies

Sonogashira Coupling

Alkyne-functionalized intermediates are synthesized via palladium-catalyzed coupling:

  • Reactants :

    • Aryl halide: 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

    • Terminal alkyne: Hept-1-yne-7-amine.

  • Catalyst : Pd(PPh3)4/CuI.

  • Conditions :

    • Solvent: THF/TEA (3:1).

    • Temperature: 50°C.

    • Reaction time: 12 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final compounds are purified via reverse-phase HPLC using:

  • Mobile phase : Acetonitrile/water (10 mM NH4HCO3).

  • Gradient : 50–80% acetonitrile over 8 minutes.

  • Column : Phenomenex Gemini-NX (80 mm × 40 mm × 3 μm).

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks for piperidine (δ 2.57–2.86 ppm) and isoindole (δ 7.81–8.51 ppm).

  • HRMS : Accurate mass confirmation within 0.001 Da.

Challenges and Optimizations

Yield Limitations

Yields for reductive amination rarely exceed 15% due to:

  • Steric effects from bulky substituents.

  • Competing imine formation in the absence of reducing agents.

Solvent and Additive Screening

  • Molecular sieves (4 Å) : Improve reaction efficiency by absorbing water.

  • Acetic acid (HOAc) : Facilitates imine formation prior to reduction .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of this compound can reduce the levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. This suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Anticancer Activity

The compound's ability to modulate inflammatory pathways may also extend to cancer treatment. Inhibiting TNFα could play a role in reducing tumor growth and metastasis in certain cancers. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for further investigation .

Neurological Applications

Given its structural similarity to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases. The modulation of inflammatory responses in the brain could provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

StudyFindings
Study on TNFα Inhibition Demonstrated that compounds similar to 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide significantly reduced TNFα levels in vivo, suggesting a mechanism for anti-inflammatory effects .
Anticancer Efficacy A study involving isoindoline derivatives showed promising results against various cancer cell lines, highlighting the potential of this compound as an anticancer agent .
Neuroprotective Effects Preliminary studies have indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, warranting further exploration into their neuroprotective capabilities .

Mechanism of Action

The mechanism by which 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomerism

The isoindol-4-yl substitution in the target compound distinguishes it from analogs like eragidomide (isoindol-5-yl) and N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride (isoindol-5-yl) . Positional isomerism significantly impacts binding affinity to cereblon, as demonstrated by thalidomide derivatives .

Linker Modifications

  • Target compound: Propanamide linker with terminal 3-amino group.
  • Eragidomide : Difluoroacetamide linker with a 4-chlorophenyl group, introducing hydrophobicity and steric bulk .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target compound ~C₁₉H₂₃ClN₄O₅ ~424.89 (estimated) Isoindol-4-yl, propanamide Not explicitly listed
Eragidomide C₂₂H₁₈ClF₂N₃O₄ 485.85 Isoindol-5-yl, difluoroacetamide, 4-chlorophenyl Not listed
N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride C₁₈H₂₃ClN₄O₅ 410.86 Isoindol-5-yl, 1,3-dioxo, aminopropyl EN300-33036638
2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride C₈H₁₃ClN₃O₃ 199.20 Simplified propanamide 1508274-80-3

Key Observations :

  • Longer alkyl linkers (e.g., pentyl vs. propyl) correlate with increased molecular weight and altered pharmacokinetics .
  • The 1,3-dioxo group in some analogs (e.g., EN300-33036638) may enhance hydrogen bonding with cereblon, improving binding stability .

Target Compound

The 3-amino group may enable conjugation to E3 ligase ligands in PROTAC designs, facilitating targeted protein degradation .

Comparison with Eragidomide

  • Eragidomide : Demonstrated ≥95% purity in clinical-grade formulations, with a difluoroacetamide group enhancing metabolic stability compared to acetamide linkers .
  • Target compound : The absence of fluorine substituents may reduce metabolic resistance but improve synthetic accessibility .

Biological Activity

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H19ClN4O4
  • Molecular Weight : 366.8 g/mol
  • CAS Number : 1407490-89-4

Research indicates that this compound exhibits biological activity primarily through the modulation of tumor necrosis factor-alpha (TNF-α) levels. TNF-α is a cytokine involved in systemic inflammation and is implicated in various disease states, including autoimmune disorders and cancer.

  • Inhibition of TNF-α Production : The compound has been shown to reduce TNF-α levels in mammalian models. This effect is crucial for managing inflammatory responses and may have implications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Regulation of NF-kB Pathway : The compound also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune response and inflammation. By modulating this pathway, the compound may help in controlling excessive inflammatory responses .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Tracey et al., 1987Demonstrated that TNF-α contributes to acute phase responses similar to infections; compounds that inhibit TNF can mitigate these effects .
Jönsson et al., 1972Found that derivatives of isoindolines can effectively lower TNF levels, suggesting a therapeutic potential for inflammatory diseases .
EP1285916B1Reported that substituted isoindolines significantly reduce TNF levels in vivo, indicating their potential as anti-inflammatory agents .

Case Studies

  • Rheumatoid Arthritis Management : A clinical trial involving patients with rheumatoid arthritis showed that administration of compounds similar to this compound resulted in a marked reduction in serum TNF levels and improved clinical symptoms .
  • Inflammatory Bowel Disease (IBD) : In a preclinical model of IBD, treatment with this compound led to decreased colonic inflammation and reduced levels of pro-inflammatory cytokines, highlighting its potential for therapeutic use in IBD management .

Q & A

Q. How should researchers validate conflicting crystallography and NMR data for this compound’s conformation?

  • Methodological Answer : Compare X-ray crystallography results (solid-state) with solution-state NMR (e.g., NOESY for proximity correlations). If discrepancies arise (e.g., piperidine ring puckering), perform molecular dynamics simulations (AMBER or GROMACS) to assess flexibility in aqueous vs. crystalline environments. Cross-reference with vibrational spectroscopy (FT-IR) for bond angle validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.